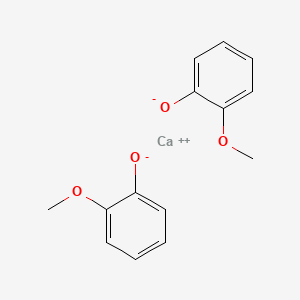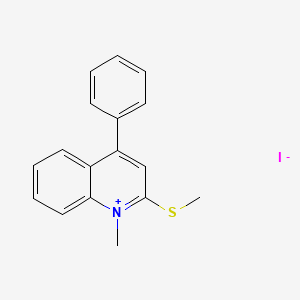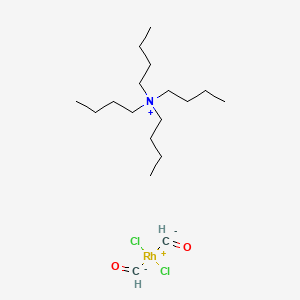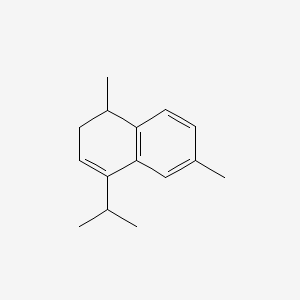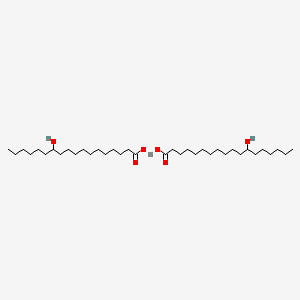
Einecs 283-831-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, compound with 1-methylhexylamine (1:1), typically involves the reaction of benzoic acid with 1-methylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C7H6O2+C7H17N→C14H23NO2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where benzoic acid and 1-methylhexylamine are combined in stoichiometric amounts. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to increase the reaction rate and yield.
Types of Reactions:
Oxidation: Benzoic acid, compound with 1-methylhexylamine (1:1), can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the original compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Benzoic acid, compound with 1-methylhexylamine (1:1), is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, benzoic acid, compound with 1-methylhexylamine (1:1), is used in the production of various chemicals and materials. It may also be used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzoic acid, compound with 1-methylhexylamine (1:1), involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with the formula C7H6O2.
1-Methylhexylamine: An aliphatic amine with the formula C7H17N.
Comparison: Benzoic acid, compound with 1-methylhexylamine (1:1), is unique in that it combines the properties of both benzoic acid and 1-methylhexylamine. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components. The presence of both an amine and a carboxylic acid group in the same molecule provides unique reactivity and functionality.
Properties
CAS No. |
84731-72-6 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
benzoic acid;heptan-2-amine |
InChI |
InChI=1S/C7H17N.C7H6O2/c1-3-4-5-6-7(2)8;8-7(9)6-4-2-1-3-5-6/h7H,3-6,8H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
YWEUMXMZSVVUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


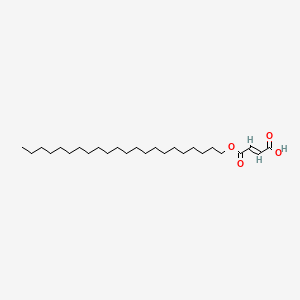

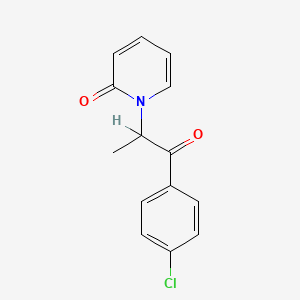
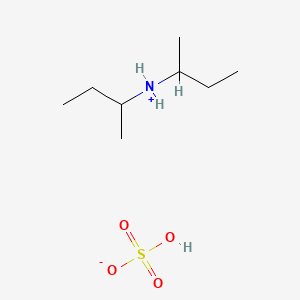
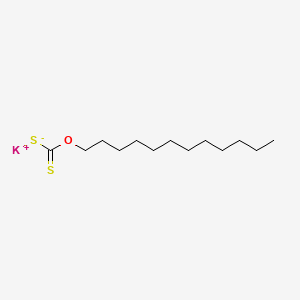
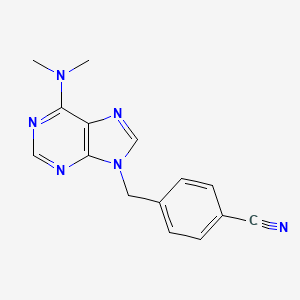
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
